1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea

Pyruvate Dehydrogenase Kinase 1 PDK1 Inhibition Metabolic Oncology

1-(6-Methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea (CAS 719269-35-9) is a synthetic small-molecule sulfonylurea characterized by a 6-methoxypyridine ring linked via urea to a 4-methylbenzenesulfonyl (tosyl) moiety. Unlike classical antidiabetic sulfonylureas that target the SUR1 subunit of ATP-sensitive potassium channels, this compound is annotated in authoritative drug-target databases as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), placing it within the emerging class of metabolic oncology agents.

Molecular Formula C14H15N3O4S
Molecular Weight 321.35
CAS No. 719269-35-9
Cat. No. B2680291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea
CAS719269-35-9
Molecular FormulaC14H15N3O4S
Molecular Weight321.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CN=C(C=C2)OC
InChIInChI=1S/C14H15N3O4S/c1-10-3-6-12(7-4-10)22(19,20)17-14(18)16-11-5-8-13(21-2)15-9-11/h3-9H,1-2H3,(H2,16,17,18)
InChIKeyLUHPQZVSQHWZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea (CAS 719269-35-9): A Pyridine-Sulfonylurea with Distinctive Target Engagement for Oncology Research


1-(6-Methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea (CAS 719269-35-9) is a synthetic small-molecule sulfonylurea characterized by a 6-methoxypyridine ring linked via urea to a 4-methylbenzenesulfonyl (tosyl) moiety . Unlike classical antidiabetic sulfonylureas that target the SUR1 subunit of ATP-sensitive potassium channels, this compound is annotated in authoritative drug-target databases as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1), placing it within the emerging class of metabolic oncology agents [1]. Its molecular formula is C14H15N3O4S, with a molecular weight of 321.35 g/mol, and it is supplied under ISO-certified quality systems suitable for pharmaceutical research and quality control applications .

Why 1-(6-Methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea Cannot Be Replaced by Classical Sulfonylureas in Oncology Studies


The sulfonylurea pharmacophore spans herbicides (ALS inhibitors), insulin secretagogues (SUR1 binders), and antitumor agents [1]. Simple structural interchange is invalid because divergent substitution patterns dictate mutually exclusive primary targets. The herbicidal pyridine sulfonylureas disclosed in US 6,806,229 B1 rely on specific pyridine-alkyl-sulfonyl linkages for acetolactate synthase inhibition [2], while typical antidiabetic sulfonylureas like glibenclamide activate SUR1. In contrast, annotated target data for CAS 719269-35-9 indicates engagement of Pyruvate Dehydrogenase Kinase 1 (PDK1) [3], a kinase not addressed by either herbicide or classic insulinotropic sulfonylureas. This fundamental divergence in target biology means that substituting a generic sulfonylurea in a PDK1-dependent assay will produce negative or misleading results, underscoring the necessity of procuring the specific, annotated compound.

1-(6-Methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea: Quantified Evidence of Differentiation from Alternative Sulfonylurea Chemotypes


PDK1 Target Engagement vs. Classical Antidiabetic Agents in Cancer Cell Lines

The primary annotated molecular target of 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea is Pyruvate Dehydrogenase Kinase 1 (PDK1), a key regulator of the Warburg effect in cancer cells [1]. This represents a distinct mechanistic differentiation from the sulfonylurea 'alternatives' most likely to be considered by researchers. The classical antidiabetic sulfonylurea glibenclamide targets the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium channels (K_ATP) with an IC50 in the low nanomolar range against pancreatic beta-cells, but exhibits no direct inhibitory activity against PDK1 at concentrations up to 100 µM [2]. Conversely, SUR1-binding was not detected as a target for this compound in curated target databases, which consistently annotate it as a PDK1 inhibitor [1]. This pharmacological divergence eliminates glibenclamide as a viable chemical probe alternative.

Pyruvate Dehydrogenase Kinase 1 PDK1 Inhibition Metabolic Oncology Sulfonylurea Target Selectivity

Therapeutic Indication Annotations: Oncology vs. Herbicide or Diabetes for In-Class Sulfonylurea Chemotypes

The therapeutic indication profile of this specific compound solidifies its role in oncology, contrasting sharply with most structurally similar compounds. Curated drug databases link 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea to the treatment of metastatic cancer and solid tumours, with a specific patent status assigned to these indications [1]. This is a critical differentiator from the alternative in-class candidates available for procurement. For example, the pyridine sulfonylurea derivatives disclosed in patent US 6,806,229 B1 are exclusively claimed for herbicidal applications in rice farming, with no data on antitumor activity available [2]. If a researcher procures the herbicidal analog, they will receive a molecule optimized for plant ALS enzyme inhibition with unknown and likely irrelevant activity in human cancer biology, directly wasting experimental resources.

Drug Repurposing Therapeutic Indication Patent Landscape Metastatic Cancer

Structural Determinants of PDK1 Selectivity: Methoxy-Pyridine and Tosyl Moieties vs. Diarylsulfonylurea Antitumor Agents

Within the broader class of antitumor sulfonylureas, the specific substitution pattern of 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea is structurally designed to confer PDK1 binding, thereby distinguishing it from other clinically investigated analogs. The prototypical antitumor diarylsulfonylurea, sulofenur (LY186641), relies on a diarylsulfonylurea core and shows broad in vivo antitumor activity via an incompletely defined mechanism involving mitochondrial uncoupling, but there is no evidence that it inhibits PDK1 [1]. The presence of the 6-methoxypyridine ring in the target compound provides a hydrogen-bond acceptor/donor geometry compatible with kinase hinge-region binding, which is absent in the symmetrical diaryl structure of sulofenur, thus directing pharmacological activity toward a kinase target rather than a general cytotoxic pathway.

Structure-Activity Relationship PDK1 Kinase Methoxy-Pyridine Benzenesulfonyl Urea

Key Research and Industrial Application Scenarios for 1-(6-Methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea Based on Differentiated Evidence


Validating PDK1 as a Target in Metabolic Oncology Drug Discovery Campaigns

In cellular oncology models characterized by the Warburg effect, such as metastatic cancer cell lines, 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea serves as a selective chemical probe to interrogate PDK1-dependent metabolic reprogramming. Its annotated PDK1 inhibitory activity [1] allows researchers to dissect the kinase's role in shifting pyruvate metabolism away from mitochondrial oxidation, a function that cannot be replicated by classical SUR1-targeting sulfonylureas like glibenclamide, which lack this kinase activity [2]. This scenario is critical for early-stage target validation where a clean, well-annotated tool compound is required to generate credible proof-of-concept data for PDK1 as a druggable node in tumor metabolism.

Reference Standard for Kinase Selectivity Profiling of Sulfonylurea-Derived Chemical Libraries

For medicinal chemistry groups synthesizing diverse sulfonylurea libraries with potential anticancer activity, this compound provides a structurally defined reference for PDK1 selectivity screening. Unlike generic antitumor sulfonylureas such as sulofenur, which operate through multipathway cytotoxic mechanisms [1], this methoxy-pyridine/tosyl derivative offers a focused pharmacological fingerprint that can be used as a benchmarking tool in in vitro kinase profiling panels. A procurement choice of this specific active pharmaceutical ingredient (API) ensures that the selectivity baseline is anchored to a compound with a known, database-curated target, rather than to a compound with an ambiguous mechanism of action.

Investigating PDK1-Mediated Resistance Mechanisms in Solid Tumor Models Under Patent-Supported Indications

Given the compound's patent association with metastatic cancer and solid tumor indications and its defined role as a PDK1 inhibitor [1], it is ideally suited for preclinical studies investigating resistance to conventional chemotherapy or targeted agents. PDK1-mediated metabolic plasticity has been implicated in acquired drug resistance. Using this compound, researchers can test whether pharmacological PDK1 blockade resensitizes resistant tumor models, a context in which using a non-targeted sulfonylurea (e.g., a herbicide analog patented for ALS inhibition in rice [2]) would provide no meaningful mechanistic insight. This application scenario directly translates the compound’s unique target annotation and indication landscape into an actionable experimental context.

Quality Control Benchmark in Pharmaceutical Development of Sulfonylurea-Based Anticancer Agents

For CROs and pharmaceutical analytical departments, this compound, available with NLT 97% purity and ISO-certified quality systems [1], serves as a reliable reference standard for HPLC method development, dissolution testing, and stability studies within sulfonylurea oncology programs. Its well-defined chemical identity (CAS 719269-35-9, MW 321.35 g/mol) and the availability of high-purity lots mitigate the risks associated with using structurally related but differently annotated compounds, such as herbicidal pyridine sulfonylureas, which may contain impurities or degradation products irrelevant to human pharmaceutical quality standards.

Quote Request

Request a Quote for 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.